molecular formula C20H17BrN2 B3195998 N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine CAS No. 945242-95-5

N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine

Cat. No.: B3195998
CAS No.: 945242-95-5
M. Wt: 365.3
InChI Key: XTDOLOGMVIUXTA-BSYVCWPDSA-N
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Description

N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine is a useful research compound. Its molecular formula is C20H17BrN2 and its molecular weight is 365.3. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine and related compounds have been used in the development of fluorescent probes for detecting hydrazine. A study by Zhu et al. (2019) highlights the design of a ratiometric fluorescent probe using dicyanoisophorone and 4-bromobutyryl moieties for sensing hydrazine. This probe exhibits low cytotoxicity and high sensitivity, making it suitable for environmental water systems and fluorescence imaging in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).

Synthesis of Hydrazone and Phosphonium Salts

Hydrazine compounds have been utilized in the synthesis of various chemical structures. Ovakimyan et al. (2006) describe the synthesis of [2-(N',N'-dimethylhydrazino)ethyl]phosphonium salts through the reaction of N,N-dimethylhydrazine with triphenylvinyl- and propenylphosphonium bromides (Ovakimyan et al., 2006).

Crystal Structure Analysis

The crystal structure of related hydrazine derivatives has been investigated to understand their conformation and bonding. Ismiyev et al. (2015) conducted a study on the crystal structure of a product formed from the reaction of diethyl-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1′-diphenyl]-2,6-dicarboxylate with (1-(4-bromophenyl)ethylidene)hydrazine (Ismiyev et al., 2015).

Pharmacological Activities

Compounds derived from hydrazine, such as Schiff bases and Mannich bases, show various pharmacological activities. Sridhar et al. (2001) reported on the synthesis and evaluation of analgesic, antiinflammatory, and antipyretic activities of Schiff bases and phenyl hydrazone of isatins (Sridhar & Ramesh, 2001).

Optical Limiting Properties and DFT Calculations

Hydrazine derivatives have been examined for their optical limiting properties. Ghazzali et al. (2007) synthesized N,N′-bis(thiophenyl-2-methylene)hydrazine and related compounds, exploring their nonlinear optical behavior and structural features through DFT calculations (Ghazzali et al., 2007).

Antimicrobial Activities

Certain hydrazine derivatives exhibit significant antimicrobial properties. Bharti et al. (2010) synthesized and characterized arylidene-2-(4-(4-methoxy/bromophenyl)thiazol-2-yl)hydrazines, which showed moderate to excellent antimicrobial activities (Bharti et al., 2010).

Anticancer and Enzyme Inhibitory Properties

Noma et al. (2020) synthesized a novel hydrazone compound showing high scavenging activity and potential anticancer effects against human breast and colon cancer cell lines. This compound also exhibited enzyme inhibitory properties (Noma et al., 2020).

Properties

IUPAC Name

2-bromo-N-[(E)-1,2-diphenylethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2/c21-18-13-7-8-14-19(18)22-23-20(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14,22H,15H2/b23-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDOLOGMVIUXTA-BSYVCWPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC2=CC=CC=C2Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\NC2=CC=CC=C2Br)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine
Reactant of Route 2
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N-(2-Bromophenyl)-N'-(1,2-diphenylethylidene)hydrazine

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